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CAROB TREE CERNEL FLOUR - 160552-72-7

CAROB TREE CERNEL FLOUR

Catalog Number: EVT-1512949
CAS Number: 160552-72-7
Molecular Formula: C18H19NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carob tree kernel flour is derived from the seeds of the carob tree, scientifically known as Ceratonia siliqua L., which is a member of the Fabaceae family. This evergreen tree is native to the Mediterranean region and is known for its pods, which contain sweet pulp and seeds. The flour produced from these seeds is gaining attention for its nutritional and functional properties, making it a valuable ingredient in various food products.

Source

The primary source of carob tree kernel flour is the seeds harvested from ripe carob pods. These pods are typically collected when fully mature, cleaned, dried, and roasted to enhance their flavor and nutritional profile before being ground into flour. The production process can vary between home-prepared and commercially-produced flours, with differences in drying and roasting techniques affecting the final product's characteristics .

Classification

Carob tree kernel flour is classified as a functional food ingredient due to its high fiber content, natural sweetness, and presence of bioactive compounds such as polyphenols. It is often used as a substitute for cocoa powder in various recipes, especially in gluten-free and health-conscious diets.

Synthesis Analysis

Methods

The synthesis of carob tree kernel flour involves several key steps:

  1. Harvesting: Mature carob pods are collected.
  2. Cleaning: The pods are cleaned to remove any impurities.
  3. Drying: The cleaned pods are dried to reduce moisture content.
  4. Roasting: The dried pods are roasted at controlled temperatures to enhance flavor and nutritional value.
  5. Grinding: The roasted seeds are ground into a fine powder using industrial grinders.
  6. Sieving: The ground powder is sieved to achieve uniform particle size.

Technical Details

The roasting process is critical as it influences the flavor profile and antioxidant properties of the flour. Typically, roasting temperatures range from 120°C to 160°C, depending on the desired characteristics of the final product.

Molecular Structure Analysis

Structure

The molecular formula for carob tree kernel flour is C18H19NO2\text{C}_{18}\text{H}_{19}\text{N}\text{O}_2 with a molecular weight of approximately 293.35 g/mol. The structure consists of various components including polysaccharides, proteins, lipids, and phenolic compounds that contribute to its functional properties.

Data

The detailed composition of carob tree kernel flour varies but generally includes high levels of dietary fiber (up to 40%), carbohydrates (approximately 50%), and proteins (about 5-10%) .

Chemical Reactions Analysis

Reactions

Carob tree kernel flour undergoes several chemical reactions during processing and application:

  • Oxidation: Polyphenols present can oxidize, forming quinones and other products.
  • Hydrolysis: Polysaccharides can be hydrolyzed into simpler sugars under acidic or enzymatic conditions.
  • Fermentation: It can be fermented to produce lactic acid, mannitol, or ethanol through microbial action.

Technical Details

Common reagents used in these reactions include oxygen or oxidizing agents for oxidation, acids for hydrolysis, and specific microorganisms for fermentation processes.

Mechanism of Action

Process

The mechanism by which carob tree kernel flour exerts its health benefits primarily involves its bioactive compounds. Polyphenols act as antioxidants, neutralizing free radicals and reducing oxidative stress in biological systems. Additionally, dietary fiber contributes to gut health by promoting regular bowel movements and supporting beneficial gut microbiota .

Data

Research indicates that the antioxidant activity of carob extracts can be significantly higher than other commonly used flours due to its rich polyphenolic content .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine brown powder
  • Odor: Characteristic sweet aroma
  • Taste: Naturally sweet with a slight nutty flavor
  • Solubility: Partially soluble in water; better solubility in hot water.

Chemical Properties

  • pH Level: Typically ranges from 6 to 7
  • Moisture Content: Generally below 10%
  • Nutritional Composition: High in carbohydrates (50%), dietary fiber (up to 40%), moderate protein content (5-10%) with essential amino acids present .
Applications

Scientific Uses

Carob tree kernel flour has numerous applications across different fields:

  • Food Industry: Used as a natural thickener, stabilizer, or cocoa substitute in various products like baked goods, beverages, and confectionery.
  • Nutraceuticals: Investigated for its potential health benefits such as anti-diabetic, anti-obesity, and antihypertensive effects due to its bioactive compounds.
  • Research: Utilized in studies focusing on antioxidant properties and gastrointestinal health benefits .

Properties

CAS Number

160552-72-7

Product Name

CAROB TREE CERNEL FLOUR

Molecular Formula

C18H19NO2

Synonyms

CAROB TREE CERNEL FLOUR

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